SphK1&2-IN-1

Description

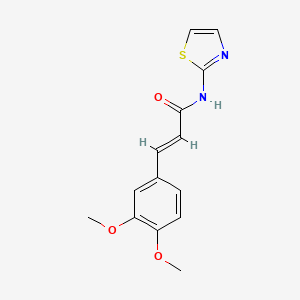

The exact mass of the compound 3-(3,4-dimethoxyphenyl)-N-1,3-thiazol-2-ylacrylamide is 290.07251349 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-18-11-5-3-10(9-12(11)19-2)4-6-13(17)16-14-15-7-8-20-14/h3-9H,1-2H3,(H,15,16,17)/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRXKMFZQYOXSX-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=NC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Dual Inhibition of Sphingosine Kinase 1 and 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the signaling pathways governed by Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2), and the therapeutic strategy of their dual inhibition. Sphingosine kinases are critical enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form the bioactive signaling molecule, sphingosine-1-phosphate (S1P).[1][2] The balance between sphingosine, ceramide, and S1P levels is crucial for regulating numerous cellular processes, and its dysregulation is implicated in cancer, inflammatory diseases, and fibrosis.[3][4]

The Core Signaling Axis: SphK, S1P, and S1PRs

Sphingosine kinases exist in two primary isoforms, SphK1 and SphK2, which, despite sharing homology, exhibit different subcellular localizations and often have distinct or even opposing biological functions.[5][6] They both catalyze the formation of S1P, which can then act intracellularly or be exported to activate a family of five G protein-coupled receptors (S1PRs 1-5) on the cell surface, initiating downstream signaling cascades in an autocrine or paracrine fashion.[1][3][7]

Sphingosine Kinase 1 (SphK1) Signaling Pathway

Predominantly located in the cytoplasm, SphK1 translocates to the plasma membrane upon activation by various stimuli, including growth factors (e.g., EGF) and pro-inflammatory cytokines (e.g., TNF-α).[7][8] This activation is often mediated by the ERK1/2 pathway, which directly phosphorylates SphK1 at Ser225, enhancing its catalytic activity and promoting its membrane translocation.[9] The S1P produced by SphK1 is often exported out of the cell, where it binds to S1PRs to promote cell survival, proliferation, migration, and inflammation, frequently through the PI3K/Akt and NF-κB signaling pathways.[8][10][11] Due to its pro-survival and pro-inflammatory roles, high SphK1 expression is associated with cancer progression and chemoresistance.[3]

Caption: The SphK1 signaling pathway and point of inhibition.

Sphingosine Kinase 2 (SphK2) Signaling Pathway

In contrast to SphK1, SphK2 is primarily localized within intracellular compartments, including the nucleus, endoplasmic reticulum, and mitochondria.[12] Its function is more complex and context-dependent. Nuclear SphK2-generated S1P has been shown to act as an inhibitor of histone deacetylases (HDAC1/HDAC2), thereby epigenetically regulating gene expression.[12] While sometimes promoting apoptosis and inhibiting cell growth, SphK2 can also contribute to pro-survival signals in certain contexts.[6] For instance, inhibiting SphK2 with ABC294640 has been shown to enhance apoptosis in cancer cells and can inhibit signaling pathways like NF-κB, AKT, and ERK.[5][13]

Caption: Key intracellular signaling roles of SphK2.

Quantitative Data for SphK Inhibitors

Dual inhibition of both SphK1 and SphK2 is a compelling therapeutic strategy to comprehensively block S1P production. Below is a summary of publicly available quantitative data for representative SphK inhibitors. Note that while "SphK1&2-IN-1" is a generic descriptor, compounds like SKI-II and RB-042 function as dual inhibitors. For comparison, selective inhibitors are also listed.

| Inhibitor Name | Target(s) | Type | IC50 / Ki Value | Reference |

| PF-543 | SphK1 | Selective | IC50: 2 nM; Ki: 3.6 nM (>100-fold selectivity over SphK2) | [14][15][16] |

| SKI-II | SphK1/SphK2 | Dual | Targets both isoforms | [17] |

| RB-042 | SphK1/SphK2 | Dual | IC50: ~2 µM for both isoforms | [1] |

| ABC294640 | SphK2 | Selective | Specific inhibitor of SphK2 | [5] |

| K145 | SphK2 | Selective | IC50: 4.3 µM; Ki: 6.4 µM (inactive against SphK1) | [18] |

| SK1-I | SphK1 | Selective | Ki: 10 µM | [1] |

Key Experimental Protocols

Reproducible and accurate assessment of inhibitor efficacy is paramount. The following are summarized protocols for key assays used in the characterization of SphK inhibitors.

In Vitro Sphingosine Kinase Activity Assay

This assay directly measures the enzymatic activity of SphK1 or SphK2 and its inhibition.

-

Enzyme Preparation : Recombinant human SphK1 or SphK2 is purified and prepared in a kinase assay buffer.

-

Reaction Mixture : The reaction is typically initiated by adding a mixture containing the lipid substrate (sphingosine) presented in a detergent micelle (e.g., Triton X-100) and [γ-³²P]ATP to the enzyme.

-

Inhibitor Addition : Test compounds (e.g., a dual SphK1/2 inhibitor) are added at varying concentrations to the reaction mixture prior to the addition of ATP to determine IC50 values. A DMSO control is run in parallel.

-

Incubation : The reaction is allowed to proceed at 37°C for a specified time (e.g., 20-30 minutes).

-

Reaction Termination : The reaction is stopped by the addition of a quenching solvent (e.g., chloroform/methanol).

-

Lipid Extraction : The radiolabeled product, [³²P]S1P, is separated from the unreacted [γ-³²P]ATP via lipid extraction and thin-layer chromatography (TLC).

-

Quantification : The amount of [³²P]S1P produced is quantified using a phosphorimager or by scintillation counting. Data are then plotted to calculate the percent inhibition and determine the IC50 value.

Caption: Workflow for an in vitro kinase activity assay.

Western Blotting for Downstream Signaling

This method is used to assess the impact of SphK inhibition on key downstream signaling pathways, such as the phosphorylation of Akt or ERK.

-

Cell Culture and Treatment : Cells (e.g., cancer cell lines) are cultured to ~80% confluency. They are then treated with the SphK inhibitor at various concentrations for a specified duration. A vehicle control (e.g., DMSO) is included. Cells may be stimulated with a growth factor to activate the pathway of interest.

-

Cell Lysis : After treatment, cells are washed with cold PBS and lysed on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification : The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE : Equal amounts of protein from each sample are denatured and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting :

-

Blocking : The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-Akt Ser473). A separate blot or a stripping/re-probing procedure is used for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-β-actin).

-

Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

-

Detection : The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting signal is captured using an imaging system. The band intensities are quantified to determine the relative change in protein phosphorylation.

Conclusion

The SphK1 and SphK2 signaling pathways are central regulators of a complex network controlling cell fate. While SphK1 is a well-established driver of pro-survival and pro-inflammatory signaling, SphK2 plays a more nuanced, context-dependent role. The strategy of dual inhibition presents a powerful approach to abrogate S1P signaling comprehensively, offering therapeutic potential in oncology and inflammatory diseases. The continued development and characterization of potent and selective dual inhibitors are crucial for advancing this strategy toward clinical application.

References

- 1. Frontiers | Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases [frontiersin.org]

- 2. Sphingosine kinase - Wikipedia [en.wikipedia.org]

- 3. Transcriptional Regulation of Sphingosine Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of SphK1/S1P Signaling Pathway Alleviates Fibrosis and Inflammation of Rat Myocardium after Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. genecards.org [genecards.org]

- 7. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]

- 8. Sphingosine Kinase 1 Signaling in Breast Cancer: A Potential Target to Tackle Breast Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of sphingosine kinase 1 by ERK1/2-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sphingosine kinase 1 - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ABC294640, a sphingosine kinase 2 inhibitor, enhances the antitumor effects of TRAIL in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Sphingosine Kinase 1 Inhibitor II, PF-543 [sigmaaldrich.com]

- 16. Discovery of a Potent and Selective Sphingosine Kinase 1 Inhibitor through the Molecular Combination of Chemotype-Distinct Screening Hits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scbt.com [scbt.com]

- 18. medchemexpress.com [medchemexpress.com]

The Biological Nexus of Sphingosine Kinase Inhibition: A Technical Guide to SphK1 and SphK2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core biological functions of Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2) and the profound cellular consequences of their inhibition. As critical enzymes in the sphingolipid metabolic pathway, SphK1 and SphK2 catalyze the phosphorylation of sphingosine to the bioactive signaling molecule sphingosine-1-phosphate (S1P). This conversion is a fulcrum in the so-called "sphingolipid rheostat," a concept that posits the balance between pro-apoptotic ceramide and sphingosine, and pro-survival S1P dictates cell fate. Given their pivotal roles in a myriad of cellular processes, including proliferation, survival, migration, and inflammation, both SphK1 and SphK2 have emerged as compelling therapeutic targets for a range of diseases, most notably cancer and inflammatory disorders.

Core Concepts: The Dichotomy of SphK1 and SphK2

SphK1 and SphK2, while catalyzing the same biochemical reaction, exhibit distinct subcellular localizations and often opposing biological functions, adding a layer of complexity to their study and therapeutic targeting.

Sphingosine Kinase 1 (SphK1): The Pro-Survival Oncogene

Predominantly a cytosolic enzyme, SphK1 translocates to the plasma membrane upon activation by various stimuli, including growth factors and cytokines.[1] The S1P generated by SphK1 is typically exported out of the cell, where it can act in an autocrine or paracrine manner by binding to a family of five G protein-coupled receptors (S1PR1-5).[2] This "inside-out" signaling cascade is largely responsible for the pro-survival, pro-proliferative, and pro-inflammatory functions attributed to SphK1.[3] Consequently, SphK1 is frequently overexpressed in a multitude of cancers, where it contributes to tumor progression, angiogenesis, and resistance to therapy.[4][5]

Sphingosine Kinase 2 (SphK2): A More Enigmatic Player

In contrast to its well-defined pro-survival counterpart, SphK2 presents a more complex and sometimes contradictory functional profile. Localized to intracellular compartments such as the nucleus, endoplasmic reticulum, and mitochondria, SphK2-generated S1P can exert distinct intracellular effects.[6] For instance, nuclear SphK2 has been implicated in the epigenetic regulation of gene expression through the inhibition of histone deacetylases (HDACs).[7] While some studies have linked SphK2 to pro-apoptotic and anti-proliferative roles, others have demonstrated its involvement in promoting cell growth and survival in specific contexts.[8][9] This functional duality is likely dependent on the cellular context, the specific subcellular location of SphK2 activity, and the downstream effectors engaged.

The Impact of Inhibition: Modulating the Sphingolipid Rheostat

The therapeutic potential of targeting SphK1 and SphK2 lies in the ability of small molecule inhibitors to shift the sphingolipid balance away from the pro-survival S1P and towards the pro-apoptotic ceramide and sphingosine.

Inhibition of SphK1

Inhibition of SphK1 has been shown to decrease cell proliferation, induce apoptosis, and sensitize cancer cells to conventional chemotherapeutics.[5][10] By reducing the production of S1P, SphK1 inhibitors effectively dampen the downstream signaling pathways that promote cancer cell survival and growth.

Inhibition of SphK2

The consequences of SphK2 inhibition are more nuanced. In many cancer cell lines, SphK2 inhibitors have been shown to induce apoptosis and inhibit proliferation. This can occur through the suppression of oncogenic signaling pathways like PI3K/Akt and MAPK. However, the effect of SphK2 inhibition can be cell-type specific, and in some instances, it has been linked to pro-inflammatory responses.[7]

Quantitative Data on SphK Inhibitors

The following tables summarize key quantitative data for commonly used inhibitors of SphK1 and SphK2.

| Inhibitor | Target(s) | IC50 | Cell Line(s) | Effect | Reference(s) |

| SKI-II | SphK1/SphK2 | SphK1: 78 µM, SphK2: 45 µM | SGC7901/DDP | Inhibits cell proliferation | [11] |

| IC50 = 0.5 µM (in a specific assay) | T-24, MCF-7, NCI/ADR | Antiproliferative effects | [12][13] | ||

| SphK1: 35 µM, SphK2: 20 µM | - | Inhibits tumor growth in vivo | [3] | ||

| ABC294640 (Opaganib) | SphK2 | ~60 µM | MDA-MB-231, A-498, PC-3 | Inhibits tumor cell proliferation and migration | [14] |

| 6 - 48 µM | HepG2, A-498, PANC-1, HT-29 | Inhibits proliferation | [15] | ||

| 36.3 µM to 48.6 µM | HuCCT1, EGI-1 | Growth inhibition | [16] |

Note: IC50 values can vary depending on the assay conditions and cell lines used.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of SphK1 and SphK2.

Sphingosine Kinase Activity Assay

This protocol outlines a common method for measuring SphK activity based on the quantification of ATP consumption.

Materials:

-

96-well microplates

-

Purified SphK1 or SphK2 enzyme, or cell/tissue lysates

-

Sphingosine substrate solution

-

ATP solution

-

Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl2, 1 mM DTT, 10% glycerol)

-

ATP detection reagent (e.g., luciferase/luciferin-based)

-

Luminometer

Procedure:

-

Prepare the reaction mixture in a 96-well plate by adding the reaction buffer, sphingosine substrate, and the enzyme source (purified enzyme or lysate).

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the ATP detection reagent.

-

Measure the luminescence using a plate reader. The decrease in luminescence is proportional to the SphK activity.[17][18]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cells of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of SphK inhibitors or vehicle control for the desired duration.

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[19][20][21][22]

Western Blotting for SphK1 and SphK2

This protocol describes the detection of SphK1 and SphK2 protein levels in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for SphK1 and SphK2

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate the proteins in the cell or tissue lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against SphK1 or SphK2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[23][24][25]

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways associated with SphK1 and SphK2.

Caption: SphK1 Signaling Pathway.

Caption: SphK2 Signaling Pathways.

Conclusion

The intricate and often opposing roles of SphK1 and SphK2 in cellular signaling present both a challenge and an opportunity for therapeutic intervention. While SphK1 has been firmly established as a pro-survival kinase and a valid cancer target, the context-dependent functions of SphK2 necessitate a more nuanced approach to its therapeutic modulation. The continued development of specific and potent inhibitors for each isoform, coupled with a deeper understanding of their distinct signaling networks, holds immense promise for the development of novel therapies for a wide range of human diseases. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of SphK biology and to advance the translation of this knowledge into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. SKI-II, Sphingosine kinase (SK1/2) inhibitor (CAS 312636-16-1) | Abcam [abcam.com]

- 4. SPHINGOSINE KINASE TYPE 2 INHIBITION ELEVATES CIRCULATING SPHINGOSINE 1-PHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting SphK1 as a New Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]

- 8. Targeting SphK1/2 by SKI-178 inhibits prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. SPHK1 inhibitor suppresses cell proliferation and invasion associated with the inhibition of NF-κB pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Sphingosine Kinase Inhibitor (SKI-II) - Echelon Biosciences [echelon-inc.com]

- 13. selleckchem.com [selleckchem.com]

- 14. selleckchem.com [selleckchem.com]

- 15. caymanchem.com [caymanchem.com]

- 16. Antitumor effect of the novel sphingosine kinase 2 inhibitor ABC294640 is enhanced by inhibition of autophagy and by sorafenib in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. echelon-inc.com [echelon-inc.com]

- 18. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 20. broadpharm.com [broadpharm.com]

- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Role of Sphingosine Kinase 1 and S1P Transporter Spns2 in HGF-mediated Lamellipodia Formation in Lung Endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 25. journals.physiology.org [journals.physiology.org]

The Role of Dual Sphingosine Kinase 1 and 2 Inhibition in Cancer Progression: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sphingosine kinases (SphK) and their product, sphingosine-1-phosphate (S1P), are critical regulators of the "sphingolipid rheostat," a key signaling nexus that dictates cell fate.[1] The two isoforms, SphK1 and SphK2, are frequently overexpressed in a multitude of cancers, contributing to tumor progression, therapeutic resistance, and poor patient prognosis.[2][3] This has positioned them as compelling targets for anti-cancer drug development. Dual inhibition of both SphK1 and SphK2 presents a promising therapeutic strategy to comprehensively shut down the pro-survival and pro-proliferative signaling mediated by S1P. This technical guide provides an in-depth overview of the role of dual SphK1/2 inhibition in cancer, with a focus on the available data for representative inhibitors and detailed experimental methodologies. While information on the specific inhibitor SphK1&2-IN-1 is limited, this document leverages data from other well-characterized dual inhibitors to illustrate the therapeutic potential of this drug class.

Introduction to Sphingosine Kinases in Cancer

The sphingolipid rheostat is the balance between pro-apoptotic ceramide and sphingosine, and pro-survival S1P.[1] Sphingosine kinases catalyze the phosphorylation of sphingosine to S1P, a critical step in tipping this balance towards cell survival and proliferation.[3]

-

Sphingosine Kinase 1 (SphK1): Primarily localized in the cytoplasm, SphK1 is activated by numerous growth factors and cytokines.[4] Its activity leads to an increase in intracellular S1P, which can then be exported to activate a family of five G protein-coupled receptors (S1PR1-5) in an autocrine or paracrine manner.[5] This "inside-out" signaling promotes cancer cell proliferation, survival, migration, and angiogenesis.[6]

-

Sphingosine Kinase 2 (SphK2): While also capable of generating S1P, SphK2 has a more complex and sometimes opposing role to SphK1.[7] It is found in the nucleus and other organelles and has been implicated in both pro-apoptotic and pro-proliferative functions depending on the cellular context.[8] However, in many cancers, SphK2 also contributes to tumor growth and survival.[7]

Elevated expression of both SphK1 and SphK2 has been correlated with poor prognosis in various cancers, including prostate, breast, colon, and lung cancer.[2] Therefore, dual inhibition of both isoforms is a rational approach to robustly suppress S1P signaling and restore the pro-apoptotic balance of sphingolipids.

SphK1&2-IN-1: A Novel Dual Inhibitor

SphK1&2-IN-1 is a dual inhibitor of both SphK1 and SphK2. Currently, publicly available data on this specific compound is limited.

Chemical Properties

| Property | Value |

| Molecular Formula | C14H14N2O3S |

| CAS Number | 1415662-57-5 |

In Vitro Activity

The only available quantitative data for SphK1&2-IN-1 comes from its supplier, MedChemExpress.

| Inhibitor | Concentration | % Inhibition of SphK1 | % Inhibition of SphK2 | Reference |

| SphK1&2-IN-1 | 10 µM | 14.3% | 26.5% | [4][9][10] |

Due to the limited data on SphK1&2-IN-1, the remainder of this guide will focus on the broader role of dual SphK1/2 inhibition, using the well-characterized inhibitor SKI-178 as a primary example.

SKI-178: A Potent Dual SphK1/2 Inhibitor as a Case Study

SKI-178 is a novel and potent dual inhibitor of SphK1 and SphK2 that has demonstrated significant anti-cancer activity in preclinical models.[2]

In Vitro Anti-Cancer Activity of SKI-178

SKI-178 has been shown to inhibit the viability and proliferation of various cancer cell lines, particularly prostate cancer cells.[2]

| Cell Line | Cancer Type | IC50 (µM) | Effect | Reference |

| PC-3 | Prostate Cancer | Not specified, but potent inhibition observed | Inhibition of cell viability, proliferation, and migration; induction of apoptosis | [2] |

| pCan1 (primary) | Prostate Cancer | Not specified, but potent inhibition observed | Inhibition of cell viability, proliferation, and migration; induction of apoptosis | [2] |

In Vivo Efficacy of SKI-178

Daily intraperitoneal injection of SKI-178 has been shown to potently inhibit the growth of PC-3 xenograft tumors in nude mice, demonstrating its in vivo anti-cancer activity.[2] In one study, SKI-178 administration significantly reduced tumor volume and weight compared to the vehicle control group without causing significant changes in the body weights of the mice.[2]

Mechanism of Action of Dual SphK1/2 Inhibition in Cancer

Dual inhibition of SphK1 and SphK2 impacts multiple pro-cancerous signaling pathways.

The Sphingolipid Rheostat and Apoptosis Induction

By inhibiting both SphK1 and SphK2, dual inhibitors like SKI-178 prevent the phosphorylation of sphingosine to S1P. This leads to an accumulation of pro-apoptotic sphingolipids, including ceramide and sphingosine, and a decrease in pro-survival S1P.[2] This shift in the sphingolipid rheostat is a key mechanism for inducing apoptosis in cancer cells.[2]

Inhibition of Pro-Survival Signaling Pathways

The S1P/S1PR axis activates several downstream signaling pathways crucial for cancer cell survival and proliferation. Dual SphK inhibitors effectively block these pathways.

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. S1P is a known activator of this pathway.[11] Studies with SKI-178 have demonstrated that its anti-cancer effects are mediated, at least in part, through the inhibition of Akt and mTOR activation.[2]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. S1P can also activate this pathway.[8] Inhibition of SphK has been shown to suppress ERK phosphorylation.[12]

Signaling Pathway Diagram

Caption: Dual inhibition of SphK1 and SphK2 blocks S1P production, leading to apoptosis and suppression of pro-survival signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of dual SphK1/2 inhibitors.

Sphingosine Kinase Activity Assay (Radiometric)

This protocol is adapted from established methods to measure the enzymatic activity of SphK1 and SphK2.[13]

Materials:

-

Cell or tissue lysates

-

D-erythro-sphingosine

-

ATP

-

[γ-32P] ATP

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, 40 mM β-glycerophosphate, 10 mM MgCl2, 2 mM Na3VO4, 1 mM DTT, 1 mM PMSF, and protease inhibitors)

-

Chloroform, methanol, HCl

-

Silica TLC plates

-

Scintillation counter

Procedure:

-

Incubate 50-100 µg of cell or tissue lysate with 50 µM D-erythro-sphingosine in reaction buffer.

-

Initiate the reaction by adding a mixture of 2 mM ATP and 10 µCi [γ-32P] ATP.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding 20 µL of 1N HCl, followed by 800 µL of chloroform/methanol/HCl (100:200:1, v/v).

-

Perform a two-phase separation by adding 250 µL of chloroform and 250 µL of 2M KCl.

-

Centrifuge to separate the phases.

-

Collect the lower organic phase, dry it under nitrogen, and resuspend in a small volume of chloroform/methanol (2:1, v/v).

-

Spot the samples on a silica TLC plate and develop the chromatogram using a solvent system of 1-butanol/acetic acid/water (3:1:1, v/v/v).

-

Visualize the radiolabeled S1P spots by autoradiography.

-

Scrape the S1P spots and quantify the radioactivity using a scintillation counter.

-

Express SphK activity as pmol of S1P formed per mg of protein per hour.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of inhibitors on cancer cell viability.[14]

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

SphK1&2-IN-1 or other inhibitors

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the SphK inhibitor for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

If using adherent cells, carefully remove the medium.

-

Add 100 µL of solubilization solution to each well and incubate for at least 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of a dual SphK inhibitor.[2]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cells (e.g., PC-3)

-

Matrigel (optional)

-

SphK1&2-IN-1 or other inhibitors formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the SphK inhibitor (e.g., via intraperitoneal injection) and the vehicle control to the respective groups according to the desired dosing schedule (e.g., daily).

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).

Experimental Workflow Diagram

Caption: A typical workflow for the preclinical evaluation of a dual SphK1/2 inhibitor.

Conclusion and Future Directions

Dual inhibition of SphK1 and SphK2 represents a compelling strategy for the treatment of various cancers. By targeting both isoforms, these inhibitors can effectively shift the sphingolipid balance towards apoptosis and shut down key pro-survival signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK cascades. While specific data on SphK1&2-IN-1 is currently sparse, the promising preclinical results from other dual inhibitors like SKI-178 highlight the therapeutic potential of this drug class.

Future research should focus on:

-

Elucidating the detailed pharmacological profile of novel dual inhibitors like SphK1&2-IN-1.

-

Conducting comprehensive preclinical studies across a broader range of cancer types to identify patient populations most likely to benefit from this therapeutic approach.

-

Investigating the potential for combination therapies with existing anti-cancer agents to overcome resistance and enhance efficacy.

A deeper understanding of the intricate roles of SphK1 and SphK2 in different tumor microenvironments will be crucial for the successful clinical translation of dual sphingosine kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting SphK1/2 by SKI-178 inhibits prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting SphK1 as a New Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Determination of Sphingosine Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. "Combined anticancer effects of sphingosine kinase inhibitors and soraf" by Vladimir Beljanski, Christian Knaak et al. [nsuworks.nova.edu]

- 13. Sphingosine kinase 1 (SphK1) activity assay [bio-protocol.org]

- 14. broadpharm.com [broadpharm.com]

An In-depth Technical Guide on SphK1&2-IN-1 in Inflammation and Immunology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine kinases 1 and 2 (SphK1 and SphK2) are critical enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form the bioactive signaling molecule sphingosine-1-phosphate (S1P). The SphK/S1P signaling axis is a key regulator of a myriad of cellular processes, including cell growth, proliferation, survival, and migration.[1][2] In the context of the immune system, this pathway is intricately involved in modulating inflammatory responses and immune cell trafficking.[3] Dysregulation of SphK activity has been implicated in the pathogenesis of numerous inflammatory and autoimmune diseases.[3] Consequently, the development of inhibitors targeting SphK1 and SphK2 has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the dual SphK1 and SphK2 inhibitor, SphK1&2-IN-1, detailing its biochemical properties, its role in key immunological signaling pathways, and relevant experimental protocols for its characterization. Due to the limited publicly available data specifically for SphK1&2-IN-1, this guide also incorporates data from other well-characterized dual SphK1/2 inhibitors to provide a broader context for its potential applications and mechanisms of action.

Introduction to Sphingosine Kinases in Immunology

The sphingolipid rheostat, the dynamic balance between ceramide, sphingosine, and S1P, plays a pivotal role in determining cell fate.[4] While ceramide and sphingosine are generally associated with pro-apoptotic and anti-proliferative signals, S1P promotes cell survival and proliferation.[4] SphK1 and SphK2 are the two isoforms of sphingosine kinase that catalyze the formation of S1P.[1]

Although both isoforms produce S1P, they exhibit distinct subcellular localizations and can have opposing biological functions.[4][5]

-

SphK1 is primarily a cytosolic enzyme that translocates to the plasma membrane upon activation.[6] It is generally considered to be pro-survival and pro-inflammatory.[7] Inhibition of SphK1 has been shown to robustly attenuate inflammation in various preclinical models.[8]

-

SphK2 is predominantly found in the nucleus, mitochondria, and endoplasmic reticulum.[8] Its role in inflammation is more complex and appears to be context-dependent, with some studies suggesting a pro-inflammatory role while others indicate anti-inflammatory or regulatory functions.[7][8]

The S1P generated by SphKs can act intracellularly as a second messenger or be exported out of the cell to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface.[2] This "inside-out" signaling is crucial for regulating immune cell trafficking, where gradients of S1P guide lymphocytes from lymphoid organs into circulation.[2]

SphK1&2-IN-1 and Other Dual SphK Inhibitors

SphK1&2-IN-1, with the chemical name (E)-3-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide, is a dual inhibitor of both SphK1 and SphK2.[9] While specific inhibitory constants for this compound are not widely published, initial screening data indicates its activity against both isoforms.[10] Given the distinct roles of SphK1 and SphK2, dual inhibition presents a multifaceted approach to modulating the SphK/S1P signaling axis.

Quantitative Data

Due to the limited availability of specific quantitative data for SphK1&2-IN-1, the following tables include data for other well-characterized dual SphK1/2 inhibitors, SKI-II and SLC4011540, to provide a representative overview of the properties of this class of compounds.

| Compound | Target(s) | Inhibition Data | Reference |

| SphK1&2-IN-1 | SphK1 | 14.3% inhibition at 10 µM | [10] |

| SphK2 | 26.5% inhibition at 10 µM | [10] | |

| SKI-II | SphK1 | IC50: 78 µM | [7] |

| SphK2 | IC50: 45 µM | [7] | |

| SLC4011540 | hSphK1 | Kᵢ: 120 nM | [2][11] |

| hSphK2 | Kᵢ: 90 nM | [2][11] |

Table 1: In Vitro Inhibitory Activity of Dual SphK Inhibitors

| Compound | Cell Line(s) | Effect | Concentration(s) | Reference |

| SKI-II | T-24, MCF-7, MCF-7/VP, NCI/ADR | Antiproliferative effects | IC50: 0.9 - 4.6 µM | [12] |

| SLC4011540 | U937 | Decrease in S1P levels | Concentration-dependent | [1] |

Table 2: Cellular Activity of Representative Dual SphK Inhibitors

| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |

| SKI-II | Syngeneic mouse solid tumor model | 50.0 mg/kg, IP; 100 mg/kg, PO | Reduced tumor growth | [7] |

| SphK1 siRNA | Murine collagen-induced arthritis | Prophylactic i.p. administration | Reduced incidence and severity of arthritis, decreased serum levels of S1P, IL-6, TNF-α, and IFN-γ | [13] |

| SphK2 siRNA | Murine collagen-induced arthritis | Prophylactic i.p. administration | More aggressive disease, higher serum levels of IL-6, TNF-α, and IFN-γ | [13] |

Table 3: In Vivo Efficacy of SphK Modulation in Disease Models

Signaling Pathways and Mechanism of Action

Dual inhibition of SphK1 and SphK2 can impact multiple downstream signaling pathways implicated in inflammation and immunity. A key pathway regulated by SphK activity is the NF-κB signaling cascade, a central mediator of inflammatory gene expression.

Caption: SphK1/2 in the NF-κB signaling cascade.

The diagram above illustrates how pro-inflammatory stimuli, such as TNF-α, can activate SphK1, leading to the production of S1P. S1P can then act as an intracellular second messenger to activate the IKK complex, which in turn phosphorylates IκB, leading to its degradation and the subsequent activation and nuclear translocation of NF-κB. Dual SphK1/2 inhibitors like SphK1&2-IN-1 block the production of S1P, thereby attenuating this pro-inflammatory signaling cascade.

Experimental Protocols

In Vitro Sphingosine Kinase Activity Assay

This protocol is adapted from a rapid 96-well plate-based assay for measuring SphK activity.[1]

Materials:

-

Purified recombinant human SphK1 or SphK2

-

D-erythro-sphingosine (substrate)

-

[γ-³³P]ATP

-

96-well FlashPlates®

-

SphK assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 M NaCl, 20% glycerol, 1 mM β-mercaptoethanol, 15 mM MgCl₂, 1 mM EDTA, 0.5 mM deoxypyridoxine, 1 mM Na₃VO₄, 10 mM NaF, 40 mM β-glycerophosphate)

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture in each well of the 96-well FlashPlate® containing SphK assay buffer, the desired concentration of SphK1&2-IN-1 or vehicle control, and purified SphK enzyme.

-

Initiate the reaction by adding a mixture of D-erythro-sphingosine and [γ-³³P]ATP (final concentration typically 10 µM sphingosine and 250 µM ATP).

-

Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes).

-

Stop the reaction by washing the plate twice with phosphate-buffered saline (PBS).

-

Measure the bound radionuclide in each well using a microplate scintillation counter. The amount of radioactivity is proportional to the amount of S1P produced.

-

Calculate the percent inhibition of SphK activity by comparing the signal from wells with SphK1&2-IN-1 to the vehicle control wells.

Quantification of Cellular Sphingosine-1-Phosphate by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of S1P from cultured cells.[14][15]

Materials:

-

Cultured cells treated with SphK1&2-IN-1 or vehicle

-

Internal standard (e.g., C17-S1P or d7-S1P)

-

Methanol

-

LC-MS/MS system with a C18 column

Procedure:

-

Cell Lysis and Extraction:

-

Harvest cultured cells and wash with PBS.

-

Add a known amount of internal standard to the cell pellet.

-

Lyse the cells and extract lipids by adding ice-cold methanol and vortexing thoroughly.

-

Centrifuge to pellet the cell debris.

-

-

Sample Preparation:

-

Transfer the methanol supernatant containing the lipids to a new tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a C18 column.

-

Separate the lipids using a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).

-

Detect S1P and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Quantification:

-

Generate a standard curve using known concentrations of S1P.

-

Quantify the amount of S1P in the samples by comparing the peak area ratio of S1P to the internal standard against the standard curve.

-

Western Blot for NF-κB p65 Phosphorylation

This protocol outlines the steps to assess NF-κB activation by measuring the phosphorylation of the p65 subunit.[16][17]

Materials:

-

Cultured immune cells (e.g., macrophages)

-

Stimulant (e.g., TNF-α or LPS)

-

SphK1&2-IN-1

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-phospho-p65 (Ser536) and anti-total p65

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Pre-treat cells with SphK1&2-IN-1 or vehicle for a specified time.

-

Stimulate the cells with TNF-α or LPS for a short period (e.g., 15-30 minutes).

-

Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Analysis:

-

Strip the membrane and re-probe with an antibody against total p65 to ensure equal loading.

-

Quantify the band intensities to determine the ratio of phosphorylated p65 to total p65.

-

Caption: A logical workflow for the evaluation of SphK1&2-IN-1.

In Vivo Collagen-Induced Arthritis (CIA) Model

The CIA model in mice is a widely used preclinical model for rheumatoid arthritis that is dependent on both T-cell and B-cell responses.[13][18]

Materials:

-

DBA/1 mice (or other susceptible strains)

-

Type II collagen (e.g., from chicken or bovine)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

SphK1&2-IN-1 formulated for in vivo administration

-

Calipers for measuring paw swelling

Procedure:

-

Induction of Arthritis:

-

On day 0, immunize mice intradermally at the base of the tail with an emulsion of type II collagen and CFA.

-

On day 21, administer a booster immunization with an emulsion of type II collagen and IFA.

-

-

Treatment Protocol:

-

For a prophylactic treatment regimen, begin administration of SphK1&2-IN-1 or vehicle daily, starting from day 0 or just before the onset of clinical symptoms (around day 21).

-

For a therapeutic regimen, begin treatment once the mice develop clinical signs of arthritis.

-

-

Assessment of Arthritis:

-

Monitor the mice regularly for the onset and severity of arthritis.

-

Score the severity of arthritis in each paw based on a scale that evaluates erythema and swelling (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum score per mouse is typically 16.

-

Measure paw thickness using calipers.

-

-

Endpoint Analysis:

-

At the end of the study, collect blood for measurement of serum cytokines (e.g., TNF-α, IL-6) and S1P levels.

-

Harvest paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

-

Conclusion

The dual inhibition of SphK1 and SphK2 by compounds like SphK1&2-IN-1 represents a compelling strategy for the therapeutic intervention of inflammatory and autoimmune diseases. By targeting both isoforms, these inhibitors can modulate the sphingolipid rheostat and impinge on key pro-inflammatory signaling pathways such as NF-κB. The provided data on representative dual inhibitors and the detailed experimental protocols offer a framework for researchers and drug developers to further investigate the therapeutic potential of SphK1&2-IN-1 and other molecules in this class. Further characterization of the specific properties of SphK1&2-IN-1, including its potency, selectivity, and pharmacokinetic profile, will be crucial in advancing its development as a potential therapeutic agent.

References

- 1. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of a new series of cinnamic acid amide derivatives as potent haemostatic agents containing a 2-aminothiazole substructure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SphK1 and SphK2, sphingosine kinase isoenzymes with opposing functions in sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleck.cn [selleck.cn]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Transforming Sphingosine Kinase 1 Inhibitors into Dual and Sphingosine Kinase 2 Selective Inhibitors: Design, Synthesis, and in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Distinct roles of sphingosine kinase 1 and 2 in murine collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. One moment, please... [chondrex.com]

SphK1 vs SphK2 function in different cell types

An In-Depth Technical Guide to the Differential Functions of Sphingosine Kinase 1 and Sphingosine Kinase 2

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingolipids are a class of bioactive lipids that are critical components of cellular membranes and serve as signaling molecules in a myriad of cellular processes. The balance between pro-apoptotic sphingolipids, such as ceramide and sphingosine, and the pro-survival sphingolipid, sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat". This balance is a crucial determinant of cell fate.[1] The phosphorylation of sphingosine to form S1P is catalyzed by sphingosine kinases (SphKs), making them pivotal enzymes in this regulatory network.[2] In mammals, two isoforms of this enzyme, Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2), have been identified.[3] These isoforms are encoded by different genes and, despite catalyzing the same reaction, often exhibit distinct subcellular localizations, regulatory mechanisms, and functional roles, sometimes with opposing effects on cellular processes.[3][4] This guide provides a detailed comparison of SphK1 and SphK2 functions across various cell types, outlines key experimental protocols, and visualizes their core signaling pathways.

Core Differences: A Comparative Overview

The distinct functions of SphK1 and SphK2 are largely attributed to their different subcellular localizations and regulation, which dictates where S1P is produced and its subsequent downstream effects.

-

SphK1: Predominantly found in the cytoplasm in an inactive state, SphK1 translocates to the plasma membrane upon activation by various stimuli, including growth factors and cytokines.[2][5] This translocation is crucial for its function, bringing the enzyme in proximity to its substrate, sphingosine, and allowing the newly synthesized S1P to be secreted or to act on cell surface S1P receptors (S1PRs).[6] Generally, SphK1 is considered a pro-survival and pro-proliferative enzyme, and its overexpression is linked to cancer progression, inflammation, and resistance to therapy.[7][8]

-

SphK2: In contrast, SphK2 has a more varied subcellular distribution, with significant localization within the nucleus, mitochondria, and endoplasmic reticulum (ER).[3][9][10] It contains a nuclear localization signal, allowing it to shuttle between the nucleus and cytoplasm.[9][11] The S1P produced by SphK2 within these organelles acts intracellularly to regulate processes like histone acetylation (in the nucleus), apoptosis (at the ER and mitochondria), and mitochondrial respiration.[3][9] SphK2's role is more complex than SphK1's; while often described as pro-apoptotic, it can also promote cell survival and proliferation depending on the cellular context.[3][4][11]

Quantitative and Locational Data Summary

Table 1: Subcellular Localization of SphK1 and SphK2

| Isoform | Primary Localization | Other Reported Locations | Key Function in Location |

| SphK1 | Cytosol (inactive) | Plasma Membrane (active), Endoplasmic Reticulum, Lysosomes[2][3][5] | Plasma Membrane: Generates S1P for extracellular signaling via S1PRs, promoting cell growth and survival.[5] |

| SphK2 | Nucleus, Mitochondria, Endoplasmic Reticulum (ER)[3][9][12] | Cytosol[7] | Nucleus: S1P produced by SphK2 acts as an inhibitor of histone deacetylases (HDACs), regulating gene expression.[3][10] ER/Mitochondria: Can promote apoptosis through calcium regulation and interaction with Bcl-2 family proteins.[3][9][10] |

Table 2: Predominant Tissue Distribution of SphK1 and SphK2

| Isoform | High Expression Tissues |

| SphK1 | Spleen, Lung, Leukocytes[3][13] |

| SphK2 | Liver, Kidney, Heart, Brain, Pancreatic Islets[3][13][14] |

Table 3: Kinetic Parameters of SphK1 and SphK2

| Isoform | Substrate | Km (μM) |

| SphK1 | Sphingosine | 5 - 17 |

| ATP | 125 | |

| SphK2 | Sphingosine | 3 - 6 |

| ATP | 79 | |

| (Data synthesized from reference[1]) |

Functional Roles in Different Cell Types

Cancer Cells

In oncology, SphK1 is widely regarded as an oncogene. Its overexpression is a common feature in numerous cancers, including breast, colon, lung, and glioma, where it promotes tumorigenesis.[7][8][15]

-

SphK1 in Cancer:

-

Proliferation and Survival: SphK1-generated S1P activates downstream signaling cascades, such as PI3K/Akt and ERK/MAPK, which drive cell proliferation and inhibit apoptosis.[8][15]

-

Angiogenesis: S1P is a potent angiogenic factor, stimulating the formation of new blood vessels that supply tumors.[8]

-

Metastasis: SphK1 activity enhances cancer cell migration and invasion.[15]

-

Chemo/Radio-resistance: Upregulation of SphK1 is associated with resistance to cancer therapies.[3][8] In estrogen receptor (ER) positive breast cancer, for instance, SphK1 overexpression contributes to tamoxifen resistance.[3]

-

-

SphK2 in Cancer:

-

The role of SphK2 is more ambiguous. Its BH3-like domain suggests a pro-apoptotic function, and its overexpression can inhibit cell growth.[3][16]

-

However, in some contexts, SphK2 is also required for cancer cell proliferation.[4] For example, knockdown of SphK2 in certain breast cancer cells can increase their sensitivity to doxorubicin.[4] This dual functionality makes SphK2 a complex therapeutic target.

-

Immune Cells

The SphK/S1P axis is a critical regulator of the immune system, influencing immune cell trafficking, inflammation, and activation.

-

SphK1 in Immunity: SphK1 is generally considered pro-inflammatory.[11] It is activated by inflammatory cytokines like TNF-α and IL-1.[7][17] The S1P it produces is essential for the egress of lymphocytes from lymphoid organs. The drug Fingolimod (FTY720), used to treat multiple sclerosis, acts by functionally antagonizing S1P receptors, thereby trapping immune cells in lymph nodes.[11]

-

SphK2 in Immunity: The function of SphK2 in inflammation is context-dependent. Some studies suggest it has anti-inflammatory roles.[11][18] For example, S1P generated by SphK2 in macrophages can inhibit certain pro-inflammatory signaling pathways.[18] Conversely, other studies show that SphK2 can be pro-inflammatory, promoting M1 macrophage polarization.[18] In viral infections, SphK2 has been shown to limit T cell-mediated immunopathology.[19] This suggests that targeting SphK2 could either suppress or enhance immune responses depending on the specific cell type and inflammatory context.[9][11]

Renal Cells

In the kidney, the two isoforms also display opposing functions. Studies in mouse models of renal fibrosis have shown that the loss of SphK2 is protective, whereas the role of SphK1 is less clear, with studies showing both protective and aggravating effects.[20] In renal interstitial fibroblast-like cells, SphK1 and SphK2 differentially regulate the synthesis of erythropoietin (Epo); SphK1 knockdown reduces Epo synthesis, while SphK2 knockdown enhances it.[20]

Signaling Pathways and Visualizations

SphK1-Mediated Pro-Survival Signaling

Upon stimulation by growth factors or cytokines, SphK1 translocates to the plasma membrane, where it generates S1P. S1P can then be exported to activate G-protein coupled S1P receptors on the cell surface in an autocrine or paracrine manner, triggering pro-survival and pro-proliferative pathways like PI3K/Akt and ERK/MAPK.[8][15]

Caption: SphK1 pro-survival signaling pathway.

SphK2-Mediated Pro-Apoptotic Signaling

Under cellular stress conditions, SphK2 can localize to the ER and mitochondria. The S1P produced in these compartments can lead to increased cytosolic calcium, interact with pro-apoptotic proteins, and ultimately trigger the intrinsic apoptosis pathway.[9][16][21]

Caption: SphK2 pro-apoptotic signaling at the ER.

Experimental Protocols

Protocol 1: Sphingosine Kinase Activity Assay (Radiometric)

This protocol is a standard method for measuring SphK activity in cell or tissue lysates by quantifying the formation of radiolabeled S1P.[1]

Materials:

-

Cell/tissue lysate

-

SphK reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM β-mercaptoethanol, 10 mM MgCl₂, 0.5 mM ATP)

-

D-erythro-sphingosine substrate

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Stop solution (e.g., Chloroform:Methanol:HCl, 100:200:1 v/v/v)

-

TLC plates (Silica gel 60)

-

TLC developing solvent (e.g., 1-Butanol:Acetic Acid:Water, 3:1:1 v/v/v)

-

Scintillation counter and fluid

Procedure:

-

Prepare cell or tissue lysates in an appropriate lysis buffer on ice. Quantify protein concentration using a standard method (e.g., BCA assay).

-

In a microfuge tube, prepare the reaction mixture: Add 20-50 µg of lysate protein to the SphK reaction buffer containing sphingosine (e.g., 50 µM final concentration).

-

Initiate the reaction by adding [γ-³²P]ATP (e.g., to a final concentration of 0.5 mM, with ~10 µCi per reaction).

-

Incubate the reaction at 37°C for 15-30 minutes.

-

Terminate the reaction by adding the acidic chloroform/methanol stop solution.

-

Add chloroform and a basic solution (e.g., 1 M KCl) to partition the phases. Vortex and centrifuge to separate the organic and aqueous layers.

-

Carefully collect the lower organic phase, which contains the lipids, and dry it under a stream of nitrogen.

-

Resuspend the dried lipid film in a small volume of chloroform:methanol (2:1) and spot it onto a TLC plate.

-

Develop the TLC plate in the developing solvent until the solvent front nears the top.

-

Allow the plate to dry, then identify the S1P band (using a co-spotted S1P standard visualized with iodine vapor or by autoradiography).

-

Scrape the silica corresponding to the S1P band into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Caption: Workflow for a radiometric SphK activity assay.

Protocol 2: Subcellular Fractionation by Differential Centrifugation

This protocol allows for the separation of major organelles to determine the subcellular localization of SphK1 and SphK2.[22][23][24]

Materials:

-

Cultured cells or tissue

-

Homogenization buffer (isotonic, e.g., 250 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EDTA, with protease inhibitors)

-

Dounce homogenizer or needle/syringe

-

Refrigerated centrifuges (low-speed and high-speed/ultracentrifuge)

-

SDS-PAGE and Western blotting reagents

-

Antibodies against SphK1, SphK2, and organelle-specific markers (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, Na+/K+-ATPase for plasma membrane).

Procedure:

-

Homogenization: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold homogenization buffer. Lyse the cells using a Dounce homogenizer (for tissues/adherent cells) or by passing through a narrow-gauge needle (for suspension cells) until ~80-90% lysis is achieved (check under a microscope). Keep on ice at all times.

-

Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 10 minutes at 4°C. The resulting pellet is the crude nuclear fraction. The supernatant contains cytoplasm, mitochondria, ER, and other membranes.

-

Cytosolic and Mitochondrial Fractions: Transfer the supernatant from step 2 to a new tube. Centrifuge at a higher speed (e.g., 10,000-12,000 x g) for 20 minutes at 4°C. The supernatant is the cytosolic fraction. The pellet is the crude mitochondrial fraction.

-

Microsomal (ER/Membrane) Fraction: To isolate membranes, take the supernatant from step 3 and centrifuge at a very high speed (ultracentrifugation, e.g., 100,000 x g) for 1 hour at 4°C. The pellet contains the microsomal fraction (including ER and plasma membranes).

-

Washing and Analysis: Wash each pellet by resuspending in homogenization buffer and re-centrifuging.

-

Lyse all fractions in an appropriate buffer (e.g., RIPA buffer), determine protein concentration, and analyze equal protein amounts from each fraction by SDS-PAGE and Western blotting using antibodies for SphK1, SphK2, and organelle markers to confirm fraction purity.

Caption: Workflow for subcellular fractionation.

Conclusion

SphK1 and SphK2, while catalyzing the same biochemical reaction, are distinct enzymes with divergent roles that are largely dictated by their subcellular localization. SphK1 is a key driver of pro-survival and pro-proliferative signaling, primarily acting from the plasma membrane to generate S1P for extracellular signaling, making it a prime target in cancer and inflammatory diseases. SphK2's functions are more pleiotropic, with its intracellular actions in the nucleus, mitochondria, and ER mediating processes from gene expression to apoptosis. This functional dichotomy underscores the importance of developing isoform-specific inhibitors for therapeutic intervention. A deeper understanding of the context-dependent roles of SphK2, in particular, will be critical for harnessing the full therapeutic potential of targeting the sphingolipid rheostat in various diseases.

References

- 1. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine kinase - Wikipedia [en.wikipedia.org]

- 3. Mammalian sphingosine kinase (SphK) isoenzymes and isoform expression: challenges for SphK as an oncotarget - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Sphingosine Kinase 1 Localized to the Plasma Membrane Lipid Raft Microdomain Overcomes Serum Deprivation Induced Growth Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting SphK1 as a New Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]

- 12. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential regulation of sphingosine kinases 1 and 2 in lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Role of Sphingosine Kinase in Type 2 Diabetes Mellitus [frontiersin.org]

- 15. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy [mdpi.com]

- 16. SphK1 and SphK2, Sphingosine Kinase Isoenzymes with Opposing Functions in Sphingolipid Metabolism* | Semantic Scholar [semanticscholar.org]

- 17. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | How do sphingosine-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]

- 19. Sphingosine kinase 2 restricts T cell immunopathology but permits viral persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]

- 22. Subcellular fractionation protocol [abcam.com]

- 23. Subcellular Fractionation [labome.com]

- 24. assaygenie.com [assaygenie.com]

The Dual Sphingosine Kinase Inhibitor, SphK1&2-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine kinases (SphK) are critical enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). The two isoforms, SphK1 and SphK2, play pivotal, and sometimes opposing, roles in a multitude of cellular processes. Dysregulation of the SphK/S1P signaling axis has been implicated in numerous pathologies, including cancer, inflammation, and fibrosis, making these kinases attractive targets for therapeutic intervention. This document provides a technical overview of SphK1&2-IN-1, a dual inhibitor of both SphK1 and SphK2. Due to the limited publicly available data on this specific compound, this guide synthesizes the known information and places it within the broader context of sphingosine kinase inhibitor development.

Introduction to Sphingosine Kinases and Their Role in Disease

Sphingolipid metabolites are key regulators of cell fate. The balance between pro-apoptotic ceramide and sphingosine, and pro-survival sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is crucial for maintaining cellular homeostasis. Sphingosine kinases (SphKs), existing as two isoforms (SphK1 and SphK2), are the enzymes responsible for the production of S1P, thereby shifting the balance towards cell survival, proliferation, and migration.

-

SphK1 is predominantly found in the cytoplasm and translocates to the plasma membrane upon activation. It is often upregulated in various cancers and is associated with tumor growth, angiogenesis, and therapeutic resistance.[1][2]

-

SphK2 , located primarily in the nucleus and mitochondria, has more complex and sometimes opposing functions to SphK1. It has been implicated in the regulation of gene expression and apoptosis.[2][3]

The distinct roles and subcellular localizations of SphK1 and SphK2 present a nuanced landscape for drug development, with both isoform-selective and dual inhibitors being pursued for different therapeutic indications.

SphK1&2-IN-1: A Profile

SphK1&2-IN-1 is a small molecule inhibitor that targets both SphK1 and SphK2.[4] The rationale for developing dual inhibitors is to achieve a more comprehensive blockade of the SphK/S1P signaling pathway, which may be advantageous in diseases where both isoforms contribute to pathology.

Quantitative Data

The publicly available data on the potency of SphK1&2-IN-1 is limited. The following table summarizes the known inhibitory activity. It is important to note that without more comprehensive data such as IC50 or Ki values, a thorough assessment of the compound's potency and selectivity is not possible.

| Target | Assay Type | Concentration (μM) | % Inhibition |

| SphK1 | in vitro | 10 | 14.3% |

| SphK2 | in vitro | 10 | 26.5% |

Data sourced from MedChemExpress.[4]

The compound is also reported to have good thermal stability.[4]

Signaling Pathways

SphK1 and SphK2 are central to the sphingolipid signaling pathway. The following diagram illustrates the core pathway and the point of intervention for a dual inhibitor like SphK1&2-IN-1.

Caption: The Sphingolipid Signaling Pathway and Inhibition by SphK1&2-IN-1.

Experimental Protocols

Detailed experimental protocols for the characterization of SphK1&2-IN-1 are not publicly available. However, a standard approach to evaluate a novel SphK inhibitor would involve the following assays:

In vitro Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of SphK1 and SphK2.

General Protocol:

-

Recombinant human SphK1 and SphK2 enzymes are used.

-

The kinase reaction is typically initiated by adding ATP and the substrate, sphingosine. A common method utilizes radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).

-

The inhibitor, SphK1&2-IN-1, is added at varying concentrations to determine the dose-dependent inhibition.

-

The reaction is allowed to proceed for a set time at 37°C and then stopped.

-

The phosphorylated product, [³²P/³³P]-S1P, is separated from the unreacted ATP, often using thin-layer chromatography (TLC) or a lipid extraction method.

-

The amount of radioactivity incorporated into S1P is quantified using a scintillation counter or phosphorimager.

-

The percentage of inhibition at each concentration is calculated relative to a vehicle control (e.g., DMSO).

-

IC50 values are determined by fitting the dose-response data to a suitable pharmacological model.

Cellular Assays

Objective: To assess the effect of the inhibitor on S1P levels and downstream signaling in a cellular context.

General Protocol (S1P Measurement):

-

A relevant cell line (e.g., a cancer cell line known to have high SphK activity) is cultured.

-

Cells are treated with varying concentrations of SphK1&2-IN-1 for a specified duration.

-

Cells are lysed, and lipids are extracted.

-

S1P levels are quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

A dose-dependent reduction in cellular S1P levels would indicate target engagement.

General Protocol (Downstream Signaling):

-

Cells are treated with the inhibitor as described above.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Western blotting is performed to assess the phosphorylation status of downstream signaling proteins that are known to be activated by S1P signaling, such as Akt and ERK.

-

A reduction in the phosphorylation of these proteins would indicate functional inhibition of the pathway.

Drug Discovery and Development Workflow

The discovery and development of a kinase inhibitor like SphK1&2-IN-1 typically follows a structured workflow. The following diagram outlines the key stages of this process.

Caption: A Generalized Workflow for Drug Discovery and Development.

Conclusion and Future Directions

SphK1&2-IN-1 is a dual inhibitor of sphingosine kinases 1 and 2. While the currently available data is insufficient to fully characterize its pharmacological profile, it represents a tool for researchers investigating the roles of SphKs in health and disease. Further studies are required to determine its potency, selectivity, and potential therapeutic utility. The development of potent and selective SphK inhibitors remains an active area of research, with the potential to deliver novel therapies for a range of unmet medical needs.

References

- 1. SPHK1 sphingosine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological activity of sphingosine kinase 2 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for SphK1&2-IN-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of SphK1&2-IN-1, a dual inhibitor of sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2). The protocols outlined below are intended to facilitate the investigation of the biological roles of SphK1 and SphK2 in various cellular processes, particularly in the context of cancer research and drug development.

Sphingosine kinases are critical enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P). This pathway is implicated in cell proliferation, survival, migration, and angiogenesis. Dysregulation of SphK activity is associated with numerous diseases, including cancer. SphK1&2-IN-1 offers a valuable tool for studying the therapeutic potential of dual SphK inhibition.

Quantitative Data Summary

The following table summarizes the known in vitro inhibitory activity of SphK1&2-IN-1. Due to limited publicly available data, further characterization by the end-user is recommended.

| Compound | Target | Inhibition at 10 µM | IC50 / Ki |

| SphK1&2-IN-1 | SphK1 | 14.3%[1] | Data not available |

| SphK2 | 26.5%[1] | Data not available |

Signaling Pathway

The inhibition of SphK1 and SphK2 by SphK1&2-IN-1 blocks the production of S1P, a critical signaling lipid. This disruption of the S1P pathway can lead to an increase in the intracellular levels of pro-apoptotic sphingolipids like ceramide and sphingosine. Consequently, this can inhibit downstream pro-survival signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of SphK1 and SphK2 by SphK1&2-IN-1.

Experimental Protocols

The following are generalized protocols for evaluating the in vitro effects of SphK1&2-IN-1. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Sphingosine Kinase Activity Assay

This protocol is designed to measure the enzymatic activity of SphK1 and SphK2 in the presence of SphK1&2-IN-1. A common method involves the use of radiolabeled ATP.

Workflow: